molecular formula C20H22N2O4 B6906370 N-(2-ethoxyphenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

N-(2-ethoxyphenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

Cat. No.: B6906370
M. Wt: 354.4 g/mol
InChI Key: DKICMDCHODONOW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by its complex molecular structure, which includes an ethoxyphenyl group, a methyl group, and a benzoxazinone moiety

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-25-17-10-6-4-8-15(17)21(2)19(23)12-13-22-16-9-5-7-11-18(16)26-14-20(22)24/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKICMDCHODONOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(C)C(=O)CCN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with an acyl chloride under acidic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the benzoxazinone intermediate.

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzoxazinone derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzoxazinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
  • N-(3-methoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Uniqueness

N-(2-ethoxyphenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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